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Compound of Interest

5-(4-Chlorobenzyl)-1,3,4-
Compound Name:
oxadiazol-2-ol

CAS No.: 34547-04-1

Cat. No.: B1628801

Get Quote

Executive Summary

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a bioactive heterocyclic compound belonging to
the 1,3,4-oxadiazole family.[1][2] It is primarily investigated in medicinal chemistry for its
antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles.

This guide provides a rigorous analysis of its physicochemical properties, specifically focusing
on Molecular Weight (MW) and Partition Coefficient (logP). These two parameters are critical

determinants of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion)

behavior. We also address the structural nuance of tautomerism, a frequent source of error in
lipophilicity predictions for this class of molecules.

Chemical Identity & Structural Analysis[2][4][5][6][7]
[8][9][10]

Nomenclature and Identification[8]

o |[UPAC Name: 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-ol

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1628801#bc-rfq
https://www.benchchem.com/product/b1628801/docs?utm_src=pdf-body#comprehensive-technical-guide-5-4-chlorobenzyl-1-3-4-oxadiazol-2-ol
https://uokerbala.edu.iq/wp-content/uploads/2025/08/Rp-Synthesis-and-Antibacterial-Evaluation-of-New-134-Oxadiazole-Derivatives-Bearing-Azetidin-2-one-Moiety.pdf
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID10182649
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628801?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Alternative Name: 5-(4-Chlorobenzyl)-1,3,4-oxadiazolin-2-one (Tautomeric form)

o CAS Number: Not widely listed in public aggregation databases; typically referenced in
patent literature or as a derivative of CAS 2138-98-9 (the phenyl analog).

e SMILES:Clclcce(ccl)CC2=NNC(=0)02 (Keto form) / Clclccc(ccl)CC2=NN=C(O)O2 (Enol
form)

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC 2022).

Molecular Formula:

Atomic Weight (

Element Count Subtotal ( g/mol )
g/mol )

Carbon (C) 9 12.011 108.099

Hydrogen (H) 7 1.008 7.056

Chlorine (CI) 1 35.450 35.450

Nitrogen (N) 2 14.007 28.014

Oxygen (O) 2 15.999 31.998

Total MW 210.617

Exact Mass (Monoisotopic): ~210.02 g/mol (Useful for High-Resolution Mass Spectrometry
identification).

Tautomerism: The "OI" vs. "One" Paradox

A critical insight for researchers is that 1,3,4-oxadiazol-2-ols exist in a tautomeric equilibrium
with 1,3,4-oxadiazolin-2-ones.

 In Solution/Solid State: The equilibrium heavily favors the oxadiazolin-2-one (keto) form due
to the stability of the amide-like carbonyl group.
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e Impact on LogP: The keto form is generally more polar than the aromatic enol form.
Algorithms that strictly calculate logP based on the "ol" structure (aromatic ring) often
overestimate lipophilicity.

Tautomeric Equilibrium
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Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable oxadiazolin-2-
one form.

Lipophilicity (logP) Profiling[11]

The partition coefficient (logP) is the measure of the compound's hydrophobicity. For 5-(4-
Chlorobenzyl)-1,3,4-oxadiazol-2-ol, the logP is influenced by the lipophilic chlorobenzyl tail
and the hydrophilic oxadiazolone head.

Predicted vs. Experimental Values

Since specific experimental data for this exact derivative is sparse in public repositories, we
utilize fragment-based prediction models validated against similar 5-substituted oxadiazoles.
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Method Estimated logP Notes

Weighted average of multiple
Consensus LogP 2.10+0.3 )

algorithms.

Atom-additive method;
XLogP3 2.34 accounts for Cl-benzyl

lipophilicity.

Moriguchi method; often
MlogP 1.85 ] ) ]

weighs size/topology heavily.

Benzyl (+2.0) + CI (+0.[3]7) +
Fragment Analysis ~2.2 a ) (+0.1317)

Oxadiazolone (-0.5).

Structural Contributions to LogP

e 4-Chlorobenzyl Group:

o Benzyl Spacer (-CH2-): Adds flexibility and breaks conjugation between the phenyl ring
and the heterocycle, slightly lowering logP compared to a direct phenyl attachment (which
would be more planar and rigid).

o Chlorine Substituent: A strong lipophilic enhancer. The Cl atom adds approximately +0.71
to the logP compared to the unsubstituted benzyl analog.

e 1,3,4-Oxadiazolone Core:
o Acts as a hydrogen bond acceptor (N3, O1) and donor (NH in keto form).

o Significantly lowers logP compared to carbocyclic analogs (e.g., furan), improving water
solubility.

Implications for Drug Design (Lipinski's Rule of 5)
e MW (210.62) < 500: Pass.

e LogP (~2.1) < 5: Pass.
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e H-Bond Donors (1): Pass (NH in keto form).
e H-Bond Acceptors (3): Pass (O, N, O).

Conclusion: The molecule possesses ideal drug-like physicochemical properties, suggesting
good oral bioavailability potential.

Experimental Determination Protocols

For researchers synthesizing this compound, experimentally verifying logP is crucial. The
Shake-Flask Method is the gold standard, but RP-HPLC is faster for screening.

Protocol: RP-HPLC Estimation of LogP

This method correlates the retention time (

) of the analyte with known standards to calculate
(capacity factor), which is linearly related to logP.

Materials:

¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

o Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) buffered to pH 7.4.

o Standards: Toluene (logP 2.7), Acetophenone (logP 1.58), Benzene (logP 2.13).

Workflow:
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Start: Sample Preparation

(1 mg/mL in MeOH)

Determine Dead Time (t0)
Inject Uracil or NaNO3

:

Inject Calibration Standards
Record tR for known logP

:

Inject 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
Record tR

:

Calculate Capacity Factor (k')
k'=(tR -t0)/t0

:

Linear Regression
Plot log k' vs. logP of standards

Interpolate Sample logP

Click to download full resolution via product page
Figure 2: Workflow for determining logP via RP-HPLC.

Synthesis Pathway (Contextual)

To ensure the integrity of the material being tested, the synthesis typically follows the
cyclization of a hydrazide precursor.

» Starting Material: (4-Chlorophenyl)acetic acid.
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 Intermediate: (4-Chlorophenyl)acetic acid hydrazide (formed via esterification then hydrazine
treatment).

o Cyclization: Reaction with Carbonyldiimidazole (CDI) or Phosgene equivalents closes the
ring to form the 1,3,4-oxadiazolin-2-one.

Note: Avoid using dehydrating agents like

unless targeting the 2-substituted species without the hydroxyl group;

is typically used for 2,5-disubstituted oxadiazoles, whereas CDI/Phosgene is specific for the 2-
one/2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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